

The Therapeutic Potential of Thiophene Compounds: A Technical Guide

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Compound of Interest

Compound Name: 4-(Thiophen-2-yl)pyrrolidin-2-one

Cat. No.: B1352734

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For Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered sulfur-containing heterocyclic ring, stands as a privileged scaffold in medicinal chemistry. Its versatile structure and ability to modulate a wide array of biological targets have led to the development of numerous therapeutic agents. This technical guide provides an in-depth overview of the potential therapeutic targets of thiophene compounds, focusing on their applications in oncology, inflammation, infectious diseases, and neurodegenerative disorders. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Anticancer Targets of Thiophene Derivatives

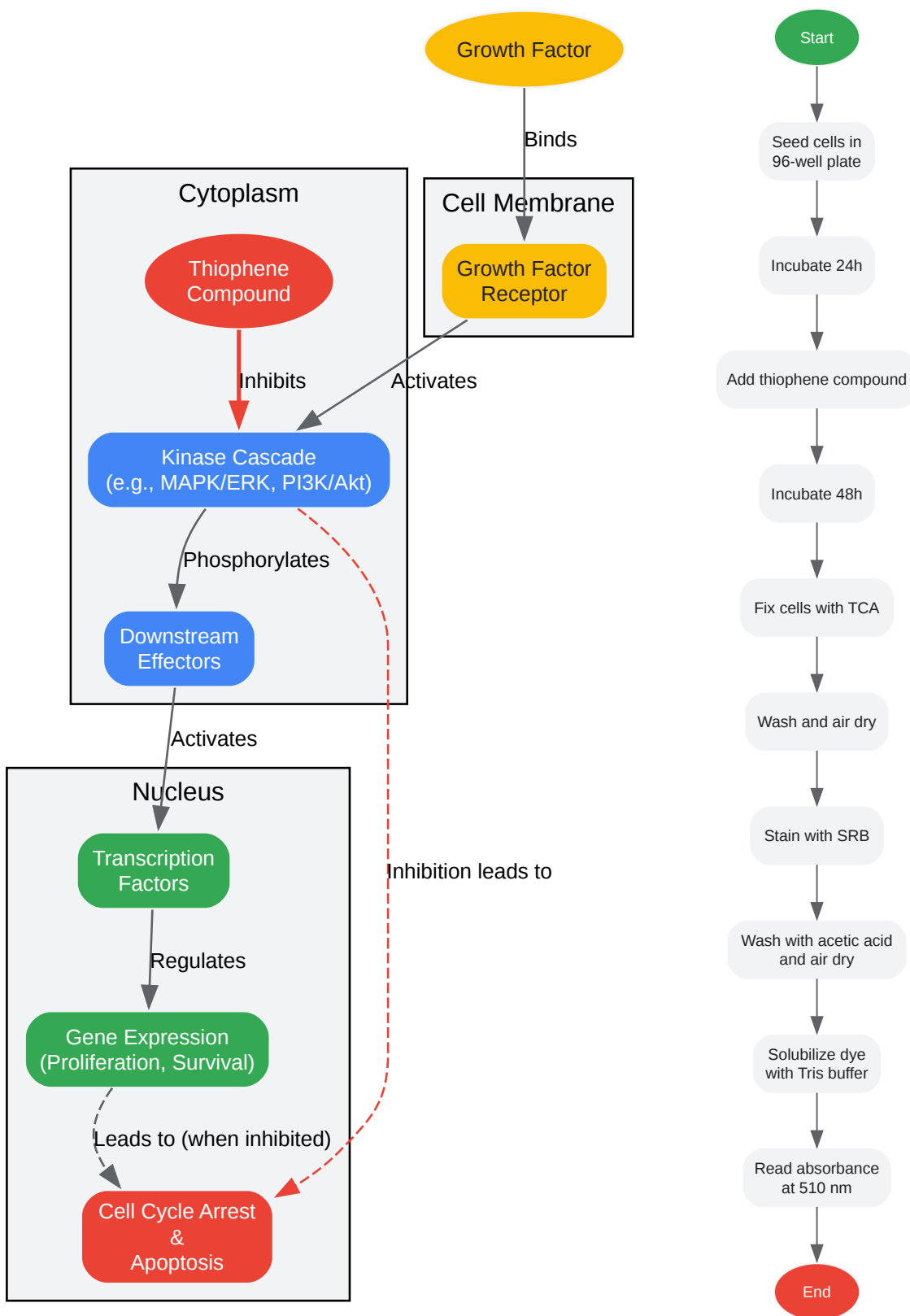
Thiophene-based compounds have demonstrated significant potential as anticancer agents by targeting various key molecules and pathways involved in cancer progression. These include protein kinases, tubulin, and histone deacetylases, leading to cell cycle arrest and apoptosis.^[1]^[2]

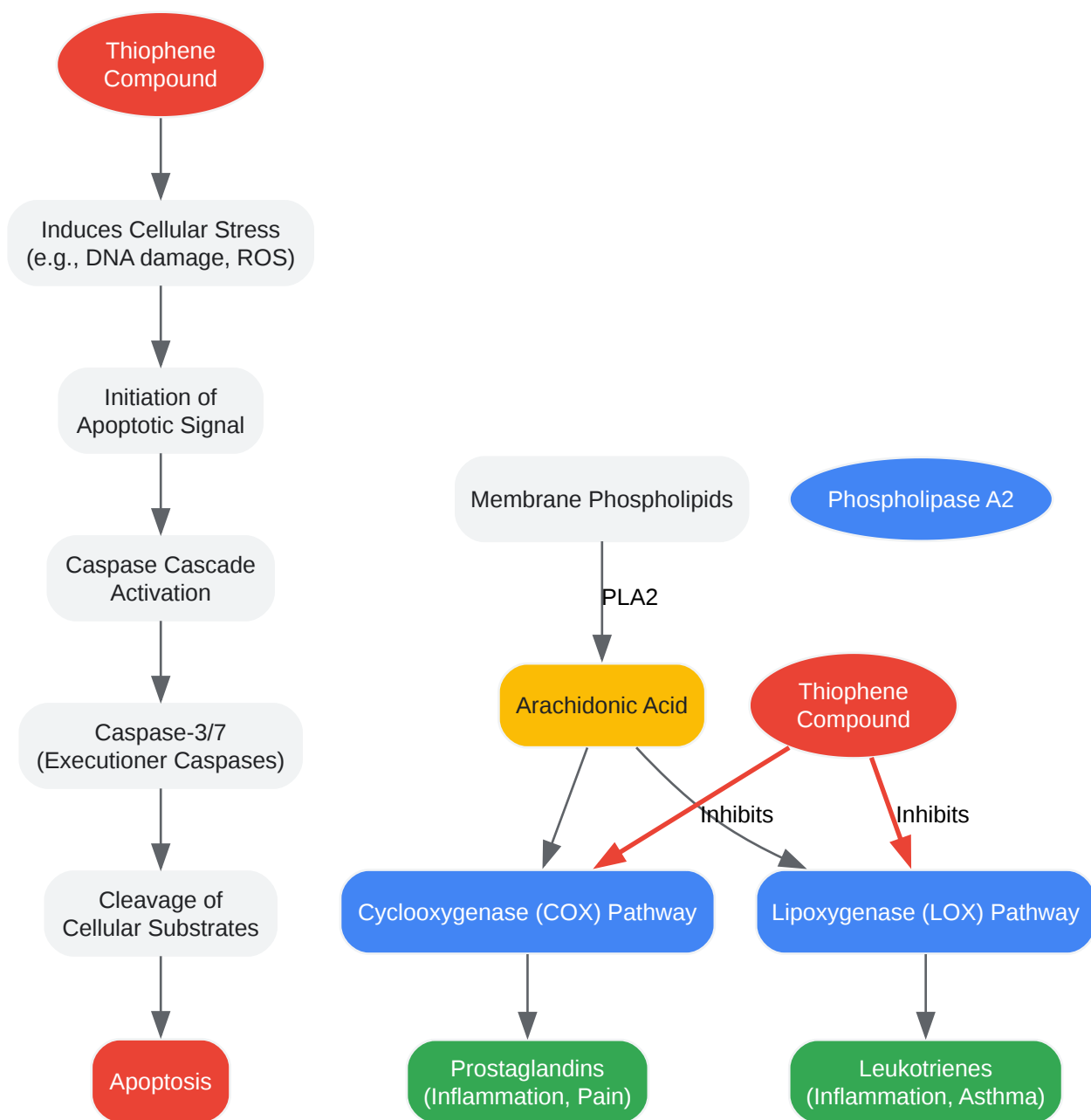
Kinase Inhibition

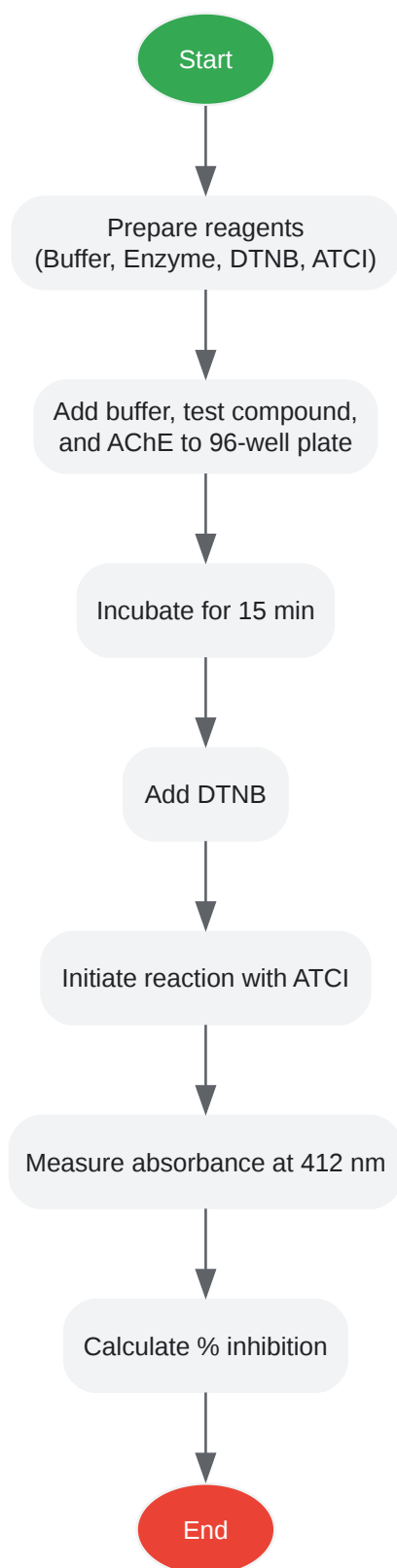
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Thiophene derivatives have been developed as potent inhibitors of several kinases.

A notable example is a 5-hydroxybenzothiophene hydrazide derivative, compound 16b, which has shown multi-kinase inhibitory activity.^[1]^[3] It potently inhibits Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A.^[3] Another thiophene-based compound, inhibitor 17, is a potent and selective inhibitor of JNK3, a kinase implicated in neuronal apoptosis and inflammatory responses.^[2]

- Signaling Pathway of Kinase Inhibition by Thiophene Compounds







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References

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- 3. tandfonline.com [tandfonline.com]
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